molecular formula C9H18ClN B3047864 4-Chloro-2,2,6,6-tetramethylpiperidine CAS No. 1463-00-9

4-Chloro-2,2,6,6-tetramethylpiperidine

Cat. No.: B3047864
CAS No.: 1463-00-9
M. Wt: 175.7 g/mol
InChI Key: XWKOFHVPNLKHOK-UHFFFAOYSA-N
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Description

4-Chloro-2,2,6,6-tetramethylpiperidine is an organic compound belonging to the class of piperidines. It is a derivative of 2,2,6,6-tetramethylpiperidine, with a chlorine atom substituted at the 4-position. This compound is known for its use in various chemical reactions and applications due to its unique structural properties.

Scientific Research Applications

4-Chloro-2,2,6,6-tetramethylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of various derivatives.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,2,6,6-tetramethylpiperidine involves its use as a stable nitroxyl radical, which serves in oxidations as a catalyst . By substitution in position 4 (4-hydroxy-TEMPO, 4-acetamido-TEMPO), its reactivity can be steered .

Safety and Hazards

4-Chloro-2,2,6,6-tetramethylpiperidine is classified as flammable, toxic if swallowed, and harmful if swallowed. It can cause skin burns, eye damage, and respiratory irritation . To ensure safety, keep the substance away from heat, sparks, and open flames .

Future Directions

The potential application of 4-Chloro-2,2,6,6-tetramethylpiperidine in the field of non-linear optics demands the investigation of its structural and bonding features contributing to the hyper-polarizability enhancement by analyzing the vibrational modes using IR and Raman spectroscopy . Its derivatives are a mainstay of hindered amine light stabilizers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,2,6,6-tetramethylpiperidine typically involves the chlorination of 2,2,6,6-tetramethylpiperidine. One common method is the reaction of 2,2,6,6-tetramethylpiperidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 4-position.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the chlorine atom can lead to the formation of 2,2,6,6-tetramethylpiperidine.

Common Reagents and Conditions

    Substitution: Reagents like sodium alkoxides or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 4-substituted 2,2,6,6-tetramethylpiperidines.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of 2,2,6,6-tetramethylpiperidine.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: The parent compound without the chlorine substitution.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: A hydroxyl derivative with different reactivity and applications.

    4-Amino-2,2,6,6-tetramethylpiperidine: An amino derivative used in different synthetic applications.

Uniqueness

4-Chloro-2,2,6,6-tetramethylpiperidine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and research applications where selective reactivity is required.

Properties

IUPAC Name

4-chloro-2,2,6,6-tetramethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClN/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKOFHVPNLKHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381659
Record name 4-chloro-2,2,6,6-tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463-00-9
Record name 4-chloro-2,2,6,6-tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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